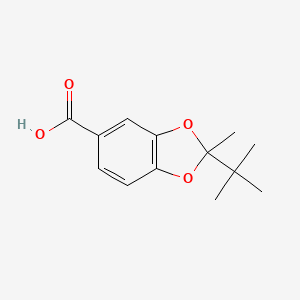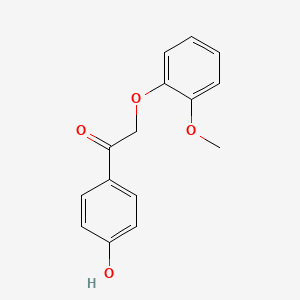
Benzene.ethylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene.ethylene, commonly known as ethylbenzene, is an organic compound with the chemical formula C6H5CH2CH3. It is a highly flammable, colorless liquid with an odor similar to gasoline. This monocyclic aromatic hydrocarbon is significant in the petrochemical industry as a precursor to styrene, which is used to produce polystyrene, a common plastic material .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethylbenzene is primarily synthesized through the alkylation of benzene with ethylene. This reaction is typically carried out in the presence of a zeolite catalyst, which facilitates the reaction under high pressure and temperature conditions . The reaction can be represented as follows:
C6H6+C2H4→C6H5CH2CH3
Industrial Production Methods
In industrial settings, the production of ethylbenzene involves a continuous process where benzene and ethylene are fed into a reactor containing a zeolite catalyst. The reaction occurs in the gas phase at high temperatures (around 300-400°C) and pressures (1-2 MPa). The process also includes a recycling loop to recover unreacted benzene and a separation unit to isolate ethylbenzene from by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Ethylbenzene undergoes several types of chemical reactions, including:
Oxidation: Ethylbenzene can be oxidized to form acetophenone and benzoic acid.
Reduction: Reduction of ethylbenzene can yield ethylcyclohexane.
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst like palladium (Pd) or platinum (Pt).
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Acetophenone, benzoic acid.
Reduction: Ethylcyclohexane.
Substitution: Nitroethylbenzene, sulfoethylbenzene, chloroethylbenzene.
Wissenschaftliche Forschungsanwendungen
Ethylbenzene has various applications in scientific research and industry:
Chemistry: Used as a solvent and as an intermediate in organic synthesis.
Biology: Studied for its effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor to pharmaceuticals.
Industry: Primarily used in the production of styrene, which is then polymerized to form polystyrene, a widely used plastic
Wirkmechanismus
The mechanism of ethylbenzene’s action involves its alkylation reaction with benzene. This process can follow either a stepwise or concerted mechanism, both catalyzed by zeolites. In the stepwise mechanism, ethylene is first protonated to form a surface ethyoxyl species, which then reacts with benzene to form ethylbenzene. The concerted mechanism involves the simultaneous interaction of benzene, ethylene, and the catalyst .
Vergleich Mit ähnlichen Verbindungen
Ethylbenzene can be compared with other similar compounds such as:
Toluene (C6H5CH3): Similar in structure but with a methyl group instead of an ethyl group.
Styrene (C6H5CH=CH2): Produced from ethylbenzene through dehydrogenation.
Xylene (C6H4(CH3)2): Contains two methyl groups attached to the benzene ring.
Ethylbenzene is unique due to its role as a precursor to styrene, making it crucial in the production of polystyrene .
Eigenschaften
CAS-Nummer |
264146-42-1 |
|---|---|
Molekularformel |
C8H10 |
Molekulargewicht |
106.16 g/mol |
IUPAC-Name |
benzene;ethene |
InChI |
InChI=1S/C6H6.C2H4/c1-2-4-6-5-3-1;1-2/h1-6H;1-2H2 |
InChI-Schlüssel |
SYWDWCWQXBUCOP-UHFFFAOYSA-N |
Kanonische SMILES |
C=C.C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


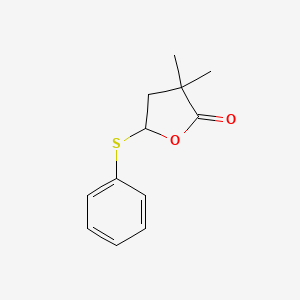
![1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B15164402.png)
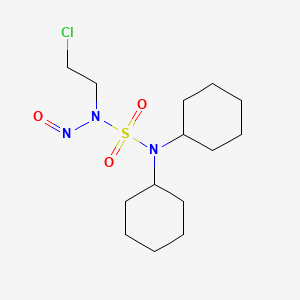
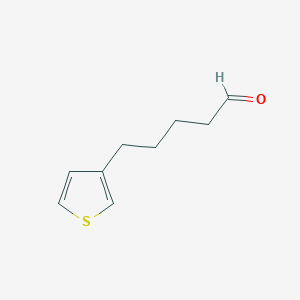
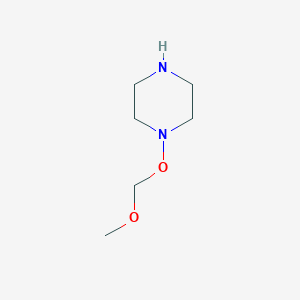

![8-{(E)-[(Thiophen-3-yl)methylidene]amino}naphthalen-1-amine](/img/structure/B15164440.png)
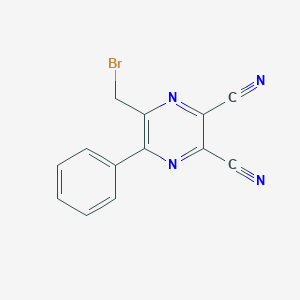

![9-Decyl-9-borabicyclo[3.3.1]nonane](/img/structure/B15164476.png)
